

# What are the chemical properties of Pristane?

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## An In-Depth Technical Guide to the Chemical Properties of **Pristane**

For Researchers, Scientists, and Drug Development Professionals

**Pristane** (2,6,10,14-tetramethylpentadecane) is a naturally occurring, saturated branched-chain alkane widely utilized in biomedical research.[1][2] While its applications are extensive, particularly as a potent adjuvant in inducing autoimmune disease models in rodents, a thorough understanding of its fundamental chemical properties is crucial for its effective and safe use in experimental settings.[1][3][4] This guide provides a detailed overview of the chemical and physical characteristics of **pristane**, methodologies for their determination, and the molecular pathways it influences.

## Core Chemical and Physical Properties

**Pristane** is a transparent, oily liquid characterized by its stability and low reactivity under standard laboratory conditions.[5][6] It is a non-polar molecule, which dictates its solubility and interactions with biological systems.[4][5] Its chemical inertness makes it an ideal solvent for various organic compounds, while its hydrophobic nature is central to its biological activity as an inflammatory agent.[5]

## Identification and General Properties

The fundamental identifiers and general properties of **pristane** are summarized below.

Property	Value	Reference(s)
IUPAC Name	2,6,10,14-Tetramethylpentadecane	[3][7]
Synonyms	Norphytane, Bute hydrocarbon	[7][8]
CAS Number	1921-70-6	[1][7]
Molecular Formula	C <sub>19</sub> H <sub>40</sub>	[1][5]
Molecular Weight	268.52 g/mol	[1][3]
Appearance	Colorless, transparent oily liquid	[2][5]

## Physicochemical Data

Quantitative physical and chemical data for **pristane** are crucial for experimental design, including preparation of solutions and understanding its pharmacokinetic behavior.

Property	Value	Conditions	Reference(s)
Density	0.783 g/mL	at 20 °C	[1][5]
Boiling Point	296 - 300 °C	at 760 mmHg	[5][7][8]
Melting/Freezing Point	-60 °C to -100 °C	[6][8]	
Viscosity	5 cP	at 25 °C	[6]
Refractive Index (n <sub>D</sub> <sup>20</sup> )	1.438	at 20 °C	[1][9]
Flash Point	>110 °C (>230 °F)	Closed cup	[6][8]
Vapor Pressure	0.0002 hPa	at 20 °C (est.)	[8]

## Solubility Profile

**Pristane**'s non-polar nature governs its solubility.

Solvent	Solubility	Reference(s)
Water	Insoluble ( $1.0 \times 10^{-8}$ mg/L at 25 °C)	[2][8]
Organic Solvents	Soluble	[2]
Diethyl Ether	Soluble	
Benzene	Very Soluble	
Chloroform	Very Soluble	
Carbon Tetrachloride	Soluble	
Hexane	Soluble	
Petroleum Ether	Very Soluble	

## Stability and Reactivity

**Pristane** is a stable compound under recommended storage conditions, typically at room temperature, protected from light and moisture.[9] It is combustible but not highly flammable.[1] Its primary reactivity concern is its incompatibility with strong oxidizing agents.[1][6] When heated to decomposition, it can emit acrid smoke and irritating fumes.[6]

## Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of **pristane**.

- **Mass Spectrometry (MS):** In electron ionization mass spectrometry, **pristane**, like other long-chain alkanes, exhibits a characteristic fragmentation pattern. The molecular ion peak ( $M^+$ ) at  $m/z$  268 may be of low intensity. The spectrum is dominated by clusters of peaks separated by 14 mass units, corresponding to the loss of successive methylene ( $-CH_2$ ) groups.[10] Prominent fragments arise from cleavage at the branched points of the carbon chain.[5] The base peak is often observed at  $m/z$  57, corresponding to the butyl cation ( $[C_4H_9]^+$ ).[5]
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** The  $^1H$  NMR spectrum of **pristane** is complex due to its branched structure but falls within the typical range for saturated alkanes

(0.7–1.6 ppm).[11][12] The spectrum will show overlapping multiplets for the various -CH<sub>3</sub>, -CH<sub>2</sub>, and -CH- protons. The methyl protons will appear as doublets and singlets in the upfield region of the spectrum.[13]

- Infrared (IR) Spectroscopy: The FT-IR spectrum of **pristane** is characteristic of a saturated alkane. It will be dominated by strong C-H stretching vibrations in the 2850-2960 cm<sup>-1</sup> region and C-H bending vibrations for methyl (-CH<sub>3</sub>) and methylene (-CH<sub>2</sub>) groups around 1465 cm<sup>-1</sup> and 1375 cm<sup>-1</sup>. [14][15] The absence of significant peaks in other regions confirms the lack of functional groups.

## Experimental Protocols

### Determination of Physicochemical Properties

Standard methodologies are employed to measure the physical properties of liquid hydrocarbons like **pristane**.

- Density Measurement: The density of **pristane** can be accurately determined using a pycnometer or a digital density meter.[16][17]
  - Pycnometer Method: A pycnometer (a glass flask of a known, precise volume) is weighed empty, then filled with **pristane**, and weighed again at a controlled temperature (e.g., 20 °C).[17] The density is calculated by dividing the mass of the **pristane** by the pycnometer's volume.[17]
  - Vibrating Tube Densitometer: A small sample of **pristane** is introduced into a U-shaped tube, which is then electronically excited to oscillate. The instrument measures the oscillation frequency, which is directly related to the density of the sample.[18][19]
- Viscosity Measurement: The viscosity of **pristane** is typically measured using a capillary viscometer or a rotational viscometer.[20][21]
  - Capillary Viscometer (e.g., Ostwald): The time required for a fixed volume of **pristane** to flow under gravity through a narrow capillary of a known dimension is measured at a constant temperature.[22][23] This flow time is proportional to the kinematic viscosity.
  - Rotational Viscometer (e.g., Stabinger): This instrument measures dynamic viscosity. A rotor turns within a sample-filled cell, and the instrument measures the torque required to

maintain a constant rotational speed.[19][21]

- Refractive Index Measurement: An Abbe refractometer is commonly used to measure the refractive index of liquids like **pristane**. [24]
  - A few drops of **pristane** are placed on the surface of the main prism.
  - The prism is closed, and light (typically from a sodium lamp, D-line at 589 nm) is passed through the sample.
  - The user looks through the eyepiece and adjusts the instrument until the boundary between light and dark fields is centered on the crosshairs.
  - The refractive index is then read directly from the calibrated scale, ensuring the temperature is controlled and reported (e.g., 20 °C). [24]

## Pristane-Induced Lupus (PIL) in Mice

**Pristane** is a reliable agent for inducing a systemic lupus erythematosus (SLE)-like disease in non-autoimmune prone mouse strains. The following is a generalized protocol.

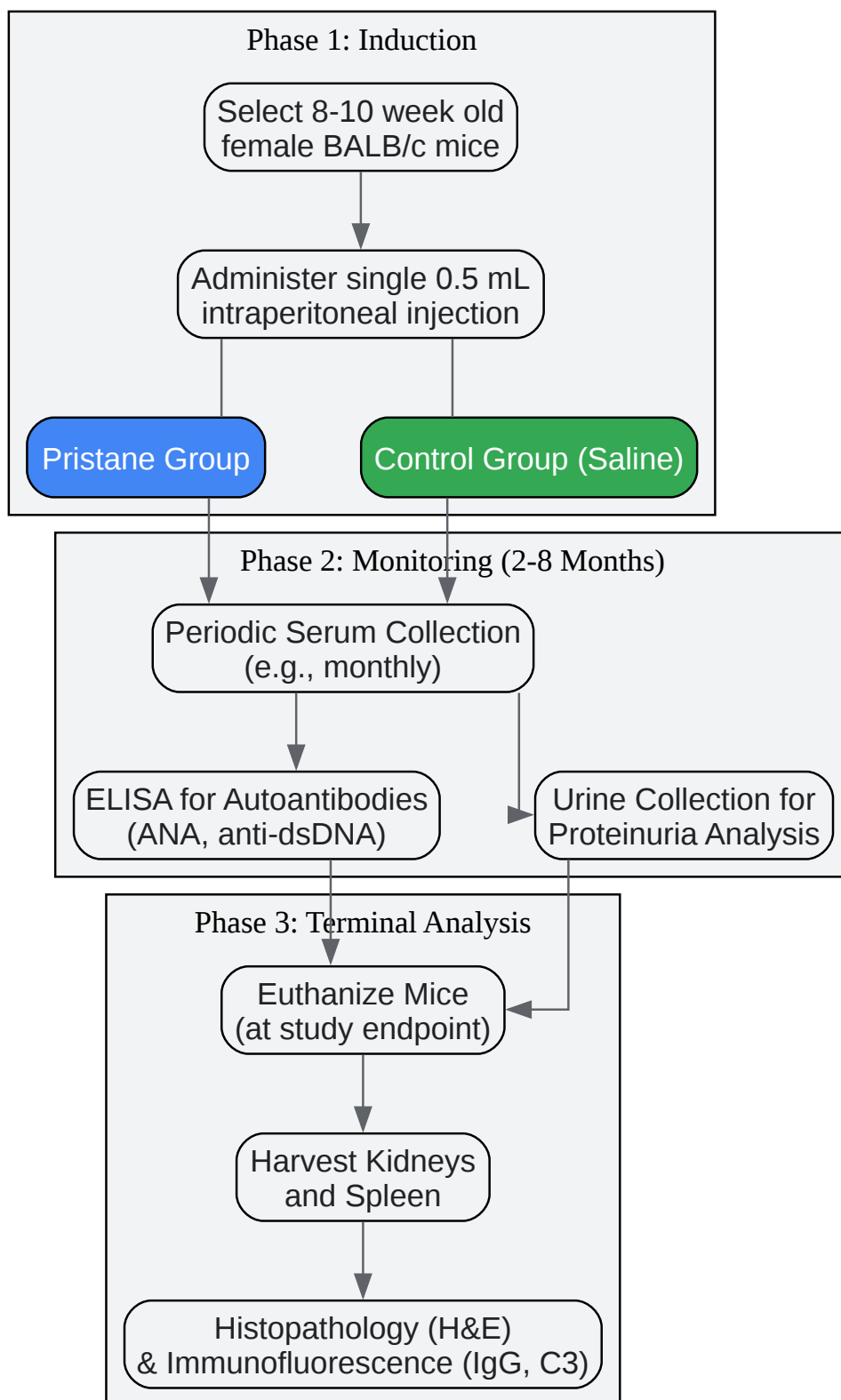
- Animal Selection: 8-10 week old female mice from a susceptible strain (e.g., BALB/c or C57BL/6) are used. [2]
- **Pristane** Administration: A single intraperitoneal (i.p.) injection of 0.5 mL of pure **pristane** is administered to each mouse in the experimental group. Control mice receive an i.p. injection of 0.5 mL of sterile saline. [2][25]
- Monitoring: Mice are monitored over a period of 2 to 8 months. [2]
  - Autoantibody Production: Serum is collected periodically (e.g., monthly) via tail or retro-orbital bleeding. ELISAs are performed to detect the presence and titers of lupus-associated autoantibodies, such as anti-nuclear antibodies (ANA) and anti-double-stranded DNA (anti-dsDNA) antibodies. [2][6]
  - Kidney Function: Urine is collected to monitor for proteinuria, a sign of glomerulonephritis. [2]

- Histopathology: At the end of the study (e.g., 8 months), mice are euthanized. Kidneys are harvested, fixed, and sectioned for histological analysis (e.g., H&E staining) and immunofluorescence to detect immune complex deposition (IgG, C3).<sup>[2]</sup>

## Visualizations: Workflows and Pathways

### Experimental Workflow for Pristane-Induced Lupus

The following diagram illustrates the typical experimental procedure for inducing and analyzing the murine model of lupus using **pristane**.



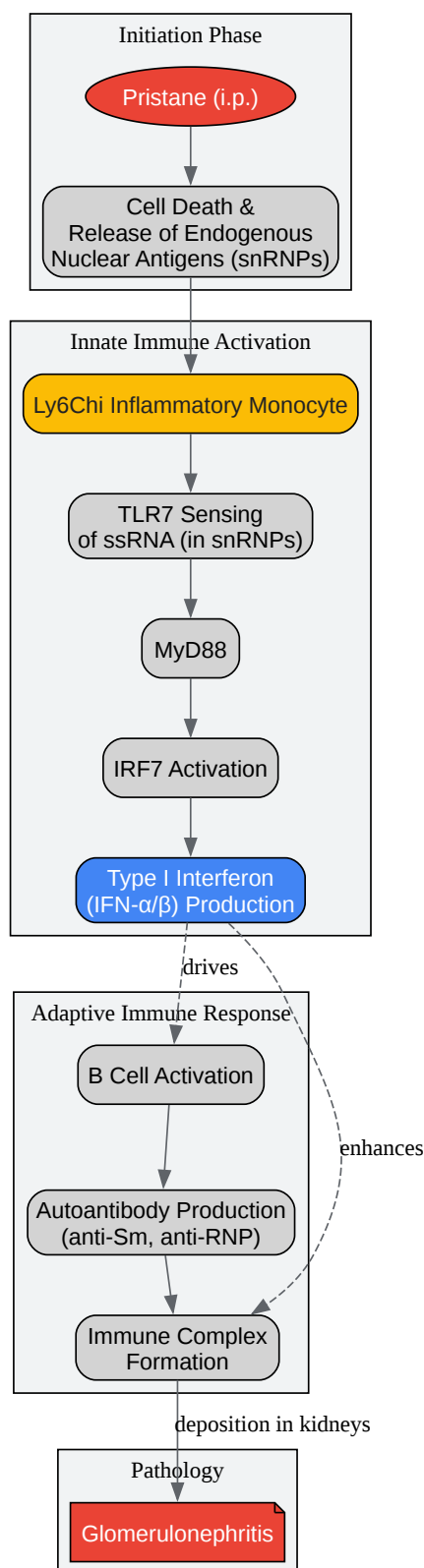
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Workflow for **Pristane**-Induced Lupus Model.

## Signaling Pathways in Pristane-Induced Autoimmunity

**Pristane** administration triggers a complex inflammatory cascade that leads to the breakdown of self-tolerance. The primary mechanism involves the activation of innate immune cells through Toll-like receptor 7 (TLR7), culminating in the production of type I interferons (IFN-I), which are central to lupus pathogenesis.[8]



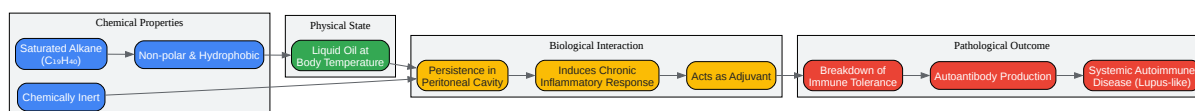


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**Pristane-Induced Type I Interferon Signaling.**

## Pristane: From Chemical Structure to Biological Effect

The physicochemical properties of **pristane** are directly linked to its biological function as an immunological adjuvant. This diagram illustrates the logical flow from its molecular characteristics to the induction of autoimmune pathology.



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Relationship between **Pristane's** Properties and its Biological Effects.

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